

tert-Butyl thiophen-3-ylcarbamate CAS number 19228-91-2

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Compound of Interest

Compound Name: *tert-Butyl thiophen-3-ylcarbamate*

Cat. No.: B092140

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An In-Depth Technical Guide to **tert-Butyl thiophen-3-ylcarbamate** (CAS: 19228-91-2): A Key Intermediate in Modern Synthesis

Abstract & Strategic Overview

tert-Butyl thiophen-3-ylcarbamate, also widely known as N-Boc-3-aminothiophene, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. Its structure elegantly combines a thiophene core—a privileged scaffold in numerous pharmaceuticals—with a tert-butyloxycarbonyl (Boc) protected amine. This strategic combination allows for the selective functionalization of the thiophene ring via electrophilic substitution or metal-catalyzed cross-coupling reactions while the nucleophilic amine remains masked. The acid-labile nature of the Boc group permits its clean and efficient removal at a later synthetic stage, unmasking the amine for subsequent elaboration, such as amide bond formation or reductive amination. This guide provides an in-depth examination of its synthesis, characterization, reactivity, and strategic application, offering researchers and drug development professionals the technical insights required to effectively leverage this versatile intermediate in their synthetic campaigns.

Physicochemical and Structural Properties

tert-Butyl thiophen-3-ylcarbamate is a stable, crystalline solid at room temperature. The molecule's key features are the electron-rich thiophene ring and the sterically bulky, acid-sensitive Boc protecting group. These characteristics define its solubility, reactivity, and handling requirements.

Property	Value	Source(s)
CAS Number	19228-91-2	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₃ NO ₂ S	[1] [5] [6]
Molecular Weight	199.27 g/mol	[1] [3] [5]
Appearance	White to yellow or tan powder/crystals	[7]
Melting Point	135-140 °C	[7]
Boiling Point	238.1 °C at 760 mmHg	[1] [7]
Density	1.186 g/cm ³	[1]
Solubility	Soluble in many organic solvents such as DCM, THF, and DMSO.	Inferred from common synthetic procedures.
SMILES	CC(C) (C)OC(=O)NC1=CSC=C1	[3] [4] [5]
InChI Key	PRWYQCYSADTIBZ- UHFFFAOYSA-N	[4] [6]

Synthesis and Purification

The most direct and widely adopted method for the synthesis of **tert-Butyl thiophen-3-ylcarbamate** is the reaction of 3-aminothiophene with di-tert-butyl dicarbonate (Boc₂O). This reaction provides a high yield of the desired product with good purity.

Recommended Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

- 3-Aminothiophene
- Di-tert-butyl dicarbonate (Boc₂O)

- Triethylamine (Et_3N) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, addition funnel, ice bath

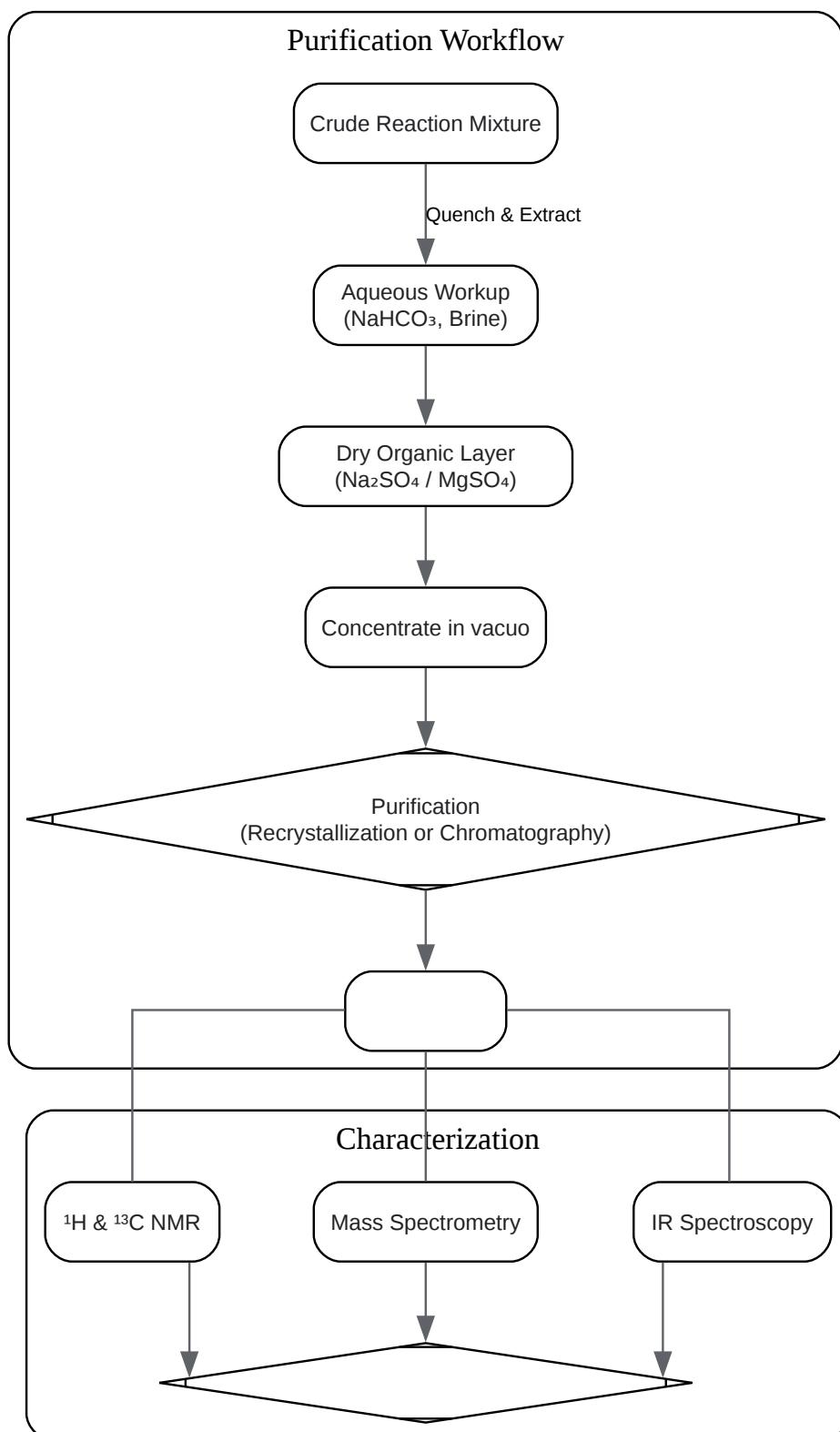
Step-by-Step Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminothiophene (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
- Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath. The base is crucial to neutralize the acidic byproduct (t-BuOH and CO_2) and drive the reaction to completion.
- Boc_2O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 30 minutes using an addition funnel. Maintaining a low temperature helps to control the exothermicity of the reaction.
- Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO_3 (2x), water (1x), and brine (1x). The bicarbonate wash removes any unreacted acidic species.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product as a white to off-white solid.

Purification and Characterization Workflow

The logical flow from a completed reaction to a pure, verified compound is critical for ensuring the quality of this key intermediate.

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Caption: Standard workflow for purification and characterization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of **tert-Butyl thiophen-3-ylcarbamate** before its use in subsequent synthetic steps.

Technique	Expected Characteristics
¹ H NMR	A sharp, intense singlet for the 9 protons of the tert-butyl group at ~1.5 ppm. A broad singlet for the N-H proton. Three distinct signals in the aromatic region (typically 6.8-7.5 ppm) corresponding to the protons on the thiophene ring.
¹³ C NMR	A signal for the quaternary carbon of the t-butyl group (~80 ppm) and a signal for the methyl carbons (~28 ppm). A carbonyl carbon signal (~153 ppm). Signals in the aromatic region (115-140 ppm) for the four carbons of the thiophene ring.
IR Spectroscopy	A prominent N-H stretching band around 3300-3400 cm ⁻¹ . A strong C=O stretching band for the carbamate at ~1700-1720 cm ⁻¹ . C-H stretching bands just below 3000 cm ⁻¹ .
Mass Spec (MS)	The expected molecular ion peak [M] ⁺ or adducts such as [M+H] ⁺ , [M+Na] ⁺ . For ESI-MS, [M+H] ⁺ would be observed at m/z 200.07. ^[8]
Purity (HPLC)	A single major peak with >95% purity is typical for commercially available or properly purified material.

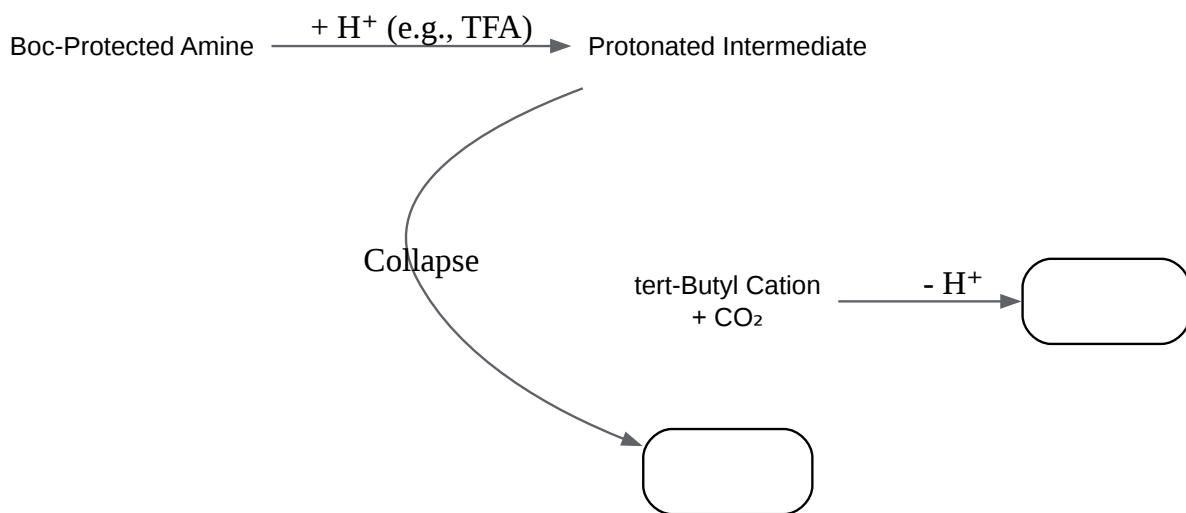
Chemical Reactivity and Synthetic Utility

The synthetic power of **tert-Butyl thiophen-3-ylcarbamate** stems from the orthogonal reactivity of its two key components: the acid-labile Boc group and the versatile thiophene ring.

The Boc Protecting Group: Stability and Cleavage

The Boc group is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and many reductive/oxidative environments.[9] This robustness allows for extensive chemical modifications elsewhere in the molecule. Its primary utility lies in its clean and efficient removal under acidic conditions.[10][11]

Deprotection Mechanism: The reaction is initiated by protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the collapse of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. The cation is then typically deprotonated to form gaseous isobutylene, which, along with CO_2 , is easily removed from the reaction medium.[12]



Caption: Acid-catalyzed deprotection of the Boc group.

Typical Deprotection Protocol:

- Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
- Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

- Upon completion, concentrate the solvent and excess TFA in *vacuo*. The resulting amine salt can often be used directly or neutralized with a base (e.g., saturated NaHCO_3) and extracted.

The Thiophene Ring: A Platform for Functionalization

The N-Boc-amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).^[13] In the context of a 3-substituted thiophene, this directs incoming electrophiles to the C2 and C5 positions. Due to the steric bulk of the Boc group, substitution at the less hindered C5 position is often favored.

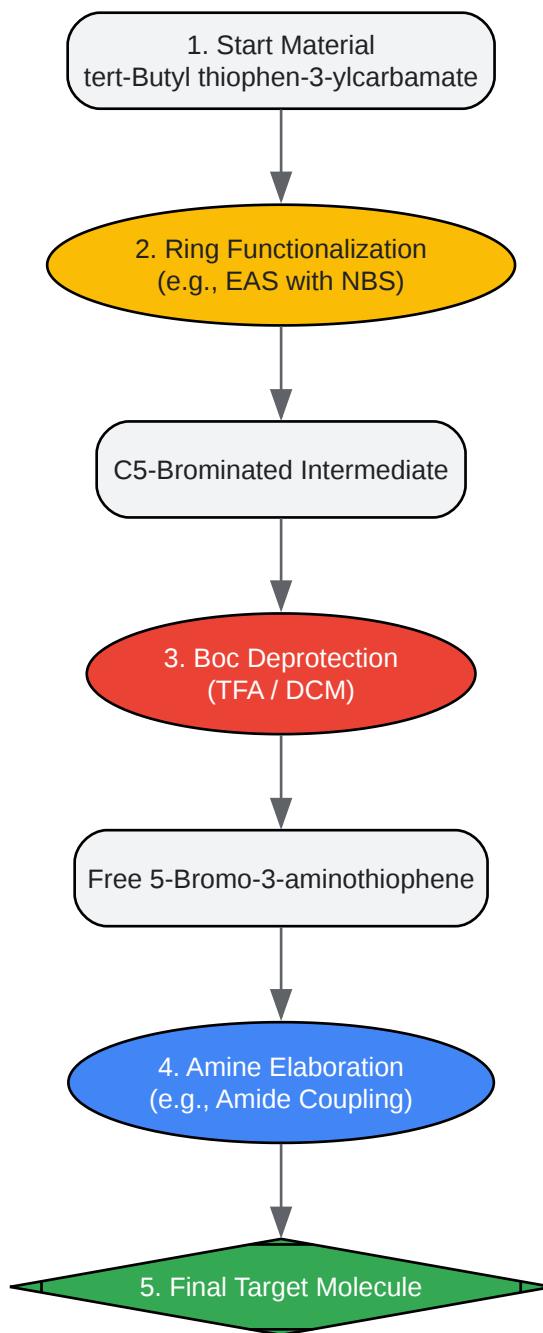
Common Electrophilic Aromatic Substitution Reactions:

- Halogenation: Using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) can selectively install a halogen at the C5 position, providing a handle for subsequent cross-coupling reactions.
- Nitration/Sulfonation: While possible, these strong acid conditions can risk premature deprotection of the Boc group and require careful optimization.
- Friedel-Crafts Reactions: Acylation or alkylation can also be directed to the C5 position.^[14]

Furthermore, the thiophene ring is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), particularly after halogenation, enabling the formation of complex biaryl structures common in drug candidates.^[15]

A Strategic Workflow in Drug Discovery

The true value of this reagent is realized in multi-step syntheses where the sequence of reactions is paramount. The following workflow illustrates its logical use.



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Sources

- 1. echemi.com [echemi.com]
- 2. TERT-BUTYL N-(3-THIENYL)CARBAMATE | 19228-91-2 [chemicalbook.com]
- 3. 19228-91-2|tert-Butyl thiophen-3-ylcarbamate|BLD Pharm [bldpharm.com]
- 4. CAS RN 19228-91-2 | Fisher Scientific [fishersci.nl]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl thiophen-3-ylcarbamate [myskinrecipes.com]
- 8. PubChemLite - Tert-butyl n-(thiophen-3-yl)carbamate (C9H13NO2S) [pubchemlite.lcsb.uni.lu]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. tert-Butyl Ethers [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS) [chem.ucla.edu]
- 15. researchgate.net [researchgate.net]
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